REACTION_CXSMILES
|
Br[CH:2]([CH2:7][C:8](Cl)=[O:9])[C:3]([O:5][CH3:6])=[O:4].[Cl:11][C:12]1[C:13](=[N:18][NH2:19])[NH:14][CH:15]=[CH:16][CH:17]=1.C(=O)(O)[O-].[Na+]>C(#N)C>[Cl:11][C:12]1[C:13]([N:18]2[CH:2]([C:3]([O:5][CH3:6])=[O:4])[CH2:7][C:8](=[O:9])[NH:19]2)=[N:14][CH:15]=[CH:16][CH:17]=1 |f:2.3|
|
Name
|
crude product
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)CC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(NC=CC1)=NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)NN
|
Name
|
|
Quantity
|
9.23 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then warmed
|
Type
|
TEMPERATURE
|
Details
|
maintained at 38° C. for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (25 mL) was added
|
Type
|
ADDITION
|
Details
|
acetic acid (about 1.9 mL) was added until the slurry
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the product was isolated by filtration
|
Type
|
WASH
|
Details
|
rinsed with water (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)N1NC(CC1C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |